BW-A 78U

Descripción general

Descripción

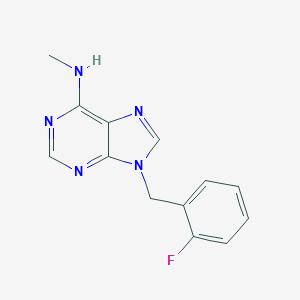

BW-A78U es un compuesto conocido por sus efectos inhibitorios sobre la fosfodiesterasa 4 (PDE4). Tiene una fórmula molecular de C13H12FN5 y un peso molecular de 257.27 g/mol . Este compuesto se utiliza principalmente en la investigación científica debido a sus posibles aplicaciones terapéuticas, especialmente en el campo de los tratamientos antiinflamatorios y anticonvulsivos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BW-A78U implica la reacción de derivados de la 9-benciladenina. La ruta sintética específica y las condiciones de reacción son propietarias y no se publican ampliamente.

Métodos de Producción Industrial

Los métodos de producción industrial para BW-A78U no están ampliamente documentados en el dominio público. Típicamente, estos compuestos se producen en entornos de laboratorio controlados siguiendo protocolos estrictos para garantizar la pureza y la consistencia. El compuesto se somete luego a diversas medidas de control de calidad, incluyendo cromatografía líquida de alta resolución (HPLC) y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones

BW-A78U principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. No participa significativamente en reacciones de oxidación o reducción en condiciones de laboratorio estándar .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran BW-A78U incluyen dimetilsulfóxido (DMSO) y etanol. El compuesto es soluble en DMSO a una concentración de 45 mg/mL y en etanol a 26 mg/mL . Las reacciones se llevan a cabo típicamente a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar los procesos de sustitución.

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran BW-A78U son típicamente derivados con grupos funcionales modificados. Estos derivados a menudo se estudian por sus actividades biológicas mejoradas o alteradas .

Aplicaciones Científicas De Investigación

BW-A78U tiene una amplia gama de aplicaciones de investigación científica:

Biología: El compuesto se utiliza para estudiar la modulación de las respuestas inflamatorias en sistemas biológicos.

Medicina: BW-A78U se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y la epilepsia.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos a vías relacionadas con PDE4.

Mecanismo De Acción

BW-A78U ejerce sus efectos inhibiendo la actividad de la fosfodiesterasa 4 (PDE4), una enzima responsable de la degradación del monofosfato de adenosina cíclico (AMPc) en las células . Al inhibir PDE4, BW-A78U aumenta los niveles de AMPc, lo que lleva a la modulación de diversos procesos celulares, incluyendo la inflamación y la señalización neuronal . Se cree que los efectos anticonvulsivos del compuesto están relacionados con su acción sobre el sistema neuromodulador adenosínico .

Comparación Con Compuestos Similares

Compuestos Similares

Rolipram: Otro inhibidor de PDE4 con propiedades antiinflamatorias similares.

Apremilast: Un inhibidor de PDE4 utilizado en el tratamiento de la psoriasis y la artritis psoriásica.

Singularidad

BW-A78U es único en su perfil inhibitorio específico y su falta de inhibición significativa en la liberación de TNF-α inducida por lipopolisacárido (LPS) . Esto lo convierte en una herramienta valiosa en la investigación centrada en la inhibición selectiva de PDE4 sin afectar otras vías inflamatorias.

Actividad Biológica

BW-A 78U is a compound notable for its biological activity, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

- Chemical Structure : The molecular formula of this compound is , with a molecular weight of 257.27 g/mol.

- CAS Number : 101155-02-6.

- Primary Target : this compound primarily targets phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic AMP (cAMP), a crucial signaling molecule in various biological processes.

This compound acts as a PDE4 inhibitor , leading to increased levels of cAMP within cells. This elevation can modulate several biochemical pathways, influencing processes such as inflammation, cell proliferation, and apoptosis. The compound's ability to enhance cAMP levels may have significant implications in treating conditions like epilepsy and inflammatory diseases .

Cellular and Molecular Actions

- Inhibition of Epileptiform Activity : Research indicates that this compound can depress epileptiform activity in hippocampal slices. This effect is thought to be mediated through its interaction with adenosine receptors and direct inhibition of voltage-gated sodium channels .

- Anxiolytic and Sedative Properties : Studies have shown that this compound exhibits anxiolytic and sedative effects, suggesting its potential use in treating anxiety disorders .

- PDE4 Inhibition : The compound's inhibition of PDE4 leads to increased cAMP levels, which can activate protein kinase A (PKA) and subsequently phosphorylate various target proteins, altering cellular behavior.

- Cellular Context : The effects of this compound are context-dependent, varying with the specific biological environment and the presence of other signaling molecules.

Table: Summary of Key Research Findings on this compound

Future Directions in Research

The ongoing research on this compound aims to further elucidate its mechanisms of action and broaden its therapeutic applications. Potential areas for future investigation include:

- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings for conditions such as epilepsy and anxiety disorders.

- Combination Therapies : Exploring the effects of this compound in combination with other pharmacological agents to enhance therapeutic outcomes.

- Molecular Studies : Detailed studies on the molecular interactions between this compound and its biological targets could provide insights into optimizing its use.

Propiedades

IUPAC Name |

9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZABAGHILOTTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101190-60-7 (hydrochloride) | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50143759 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101155-02-6 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-A 78U | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine in anticonvulsant research?

A1: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, often referred to as BW A78U, has been instrumental in anticonvulsant research due to its potent activity against seizures. While its exact mechanism of action remains unclear, studies suggest that it does not exert its effects through benzodiazepine receptors or by influencing adenosine neurotransmission. []

Q2: Have structural modifications been explored to enhance the anticonvulsant properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A2: Yes, numerous studies have investigated the structure-activity relationship (SAR) of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Researchers have synthesized and evaluated various analogues by substituting the imidazole ring, introducing a 3-deaza modification, and exploring other structural variations. [, , , ]

Q3: What is the impact of replacing the imidazole ring in 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A3: Replacing the imidazole ring with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, or triazolo[4,5-d]pyrimidine counterparts resulted in reduced anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. Interestingly, these differences were not solely attributable to variations in pKa or lipophilicity. Instead, computational analysis revealed distinct electrostatic isopotential maps for each heterocycle, suggesting their potential influence on anticonvulsant activity. []

Q4: Has the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride been determined?

A6: Yes, the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride has been elucidated. [] This structural information can be valuable for understanding the molecule's interactions with potential targets and guiding further drug design efforts.

Q5: Are there any conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A7: Researchers have synthesized conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [, ] These analogues could provide insights into the bioactive conformation of the parent compound and potentially lead to derivatives with improved pharmacological properties.

Q6: Beyond its anticonvulsant activity, does 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine exhibit other pharmacological effects?

A8: Studies have explored the anxiolytic and sedative properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [] These investigations suggest that the compound might have a broader pharmacological profile beyond its anticonvulsant effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.